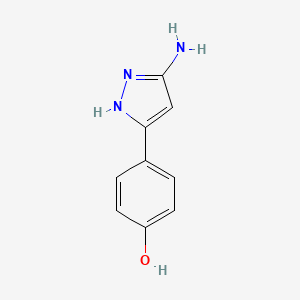
4-(5-amino-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1H-pyrazol-3-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position and a phenol group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .
Mode of Action
Pyrazole derivatives have been reported to possess moderate potency against certain types of fungi . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of these organisms.
Biochemical Pathways
It’s known that heterocyclic compounds, including those with a pyrazole core, play an important part in metabolism due to their structural nucleus occurring in various natural products, including hormones, antibiotics, alkaloids, vitamins, and many others .
Result of Action
Pyrazole derivatives have been reported to possess moderate potency against certain types of fungi . This suggests that the compound may exert its effects at the molecular and cellular levels, potentially disrupting the normal function or growth of these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-amino-1H-pyrazol-3-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly and cost-effective approaches. These may include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Amino-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and pyrazole rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole and phenol derivatives
Scientific Research Applications
4-(5-Amino-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Comparison with Similar Compounds
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl: Similar structure but with a fluorophenyl group instead of a phenol group.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Similar pyrazole core but with different substituents
Uniqueness: 4-(5-Amino-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-amino-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9-5-8(11-12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHVSMGLOCEQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2427601.png)
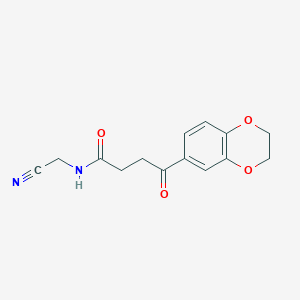
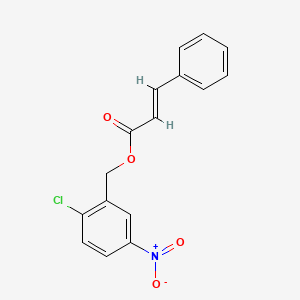
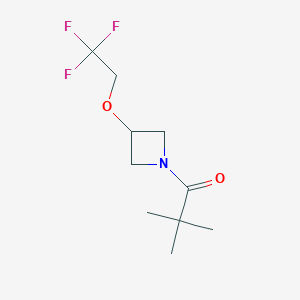
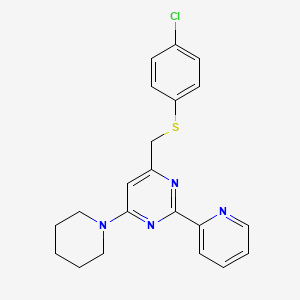
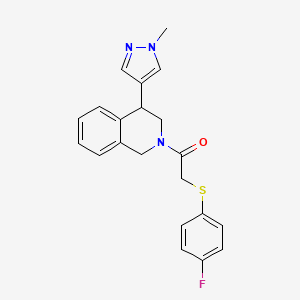
![6-Methyl-3-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2427611.png)
![2-{4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl}-N-(3-isopropoxypropyl)acetamide](/img/structure/B2427613.png)

![3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)
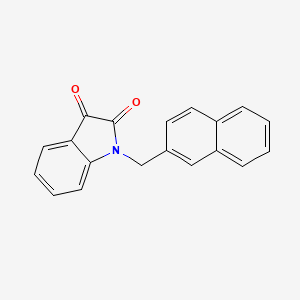
![N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide](/img/structure/B2427618.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)
![5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2427622.png)
